N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine
Description
Properties
IUPAC Name |
3,6-diphenyl-N-propan-2-yl-1,2,4-triazin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13(2)19-18-16(14-9-5-3-6-10-14)21-22-17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDUHPXHVXGKPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(N=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine typically involves the reaction of 3,6-diphenyl-1,2,4-triazine with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent side reactions.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. The conditions vary depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazines with different functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine serves as a versatile building block for developing more complex molecules. Its unique substituents allow for various modifications that can lead to new compounds with desirable properties.
Biology
Biological research has identified this compound as a potential ligand in biochemical assays. Its ability to interact with biological molecules makes it suitable for studying enzyme activities and receptor interactions. For instance, it has been evaluated for its effects on apoptosis-related proteins .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential against various diseases. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties. A notable study evaluated its antiproliferative activity against different cancer cell lines using the MTT assay .
Industrial Applications
The compound is also utilized in developing new materials due to its stability and reactivity. It can be incorporated into polymers and coatings to enhance their performance and durability. Its unique properties make it valuable in formulating agrochemicals as well .
Case Studies
- Anticancer Activity : A study demonstrated the antiproliferative effects of this compound against PC-3 prostate cancer cells. The compound exhibited significant inhibitory activity compared to standard chemotherapeutics like 5-fluorouracil .
- Biochemical Assays : Another research focused on the compound's interaction with cyclooxygenase enzymes (COX) showed promising results in modulating inflammatory responses .
Mechanism of Action
The mechanism of action of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine with structurally or functionally related triazine derivatives:
Structural and Functional Insights
Substituent Effects on Reactivity and Applications :
- The 3,6-diphenyl substitution in the target compound and 5,6-diphenyl-1,2,4-triazin-3-amine enhances π-π stacking interactions, making them suitable for materials science (e.g., OLEDs) . In contrast, fluorinated derivatives (e.g., 6-CF₃ in ) improve metabolic stability and membrane permeability, favoring pharmaceutical applications.
- The isopropylamine group in the target compound introduces steric bulk, which may modulate binding affinity in drug-receptor interactions compared to smaller amines (e.g., methylamine in ).
Synthetic Pathways: The target compound’s synthesis likely involves condensation reactions of hydrazine derivatives with carbonyl precursors, as seen in related triazine syntheses (e.g., acylations of 3-hydrazino-5,6-diphenyl-1,2,4-triazine ). Fluorinated analogs (e.g., ) may require specialized reagents like trifluoromethylating agents, increasing synthetic complexity compared to non-fluorinated derivatives.
Performance in Optoelectronic Materials: While the target compound lacks direct optoelectronic data, the DACT-II analog demonstrates that triazine derivatives with carbazole donors achieve high EQE (>20%) in OLEDs via optimized donor-acceptor interactions . The target compound’s diphenyl groups could similarly stabilize excited states but may require additional donor moieties for comparable performance.
Thermal and Solubility Properties :
- The melting point of 5-phenyl-1,2,4-triazin-3-amine (235°C ) suggests higher crystallinity than the target compound, which likely has a lower melting point due to the flexible isopropyl group.
- Methoxy-substituted triazines (e.g., ) exhibit improved solubility in polar solvents, advantageous for solution-processed materials.
Biological Activity
N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with biological systems, mechanisms of action, and therapeutic implications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a triazine core substituted with isopropyl and diphenyl groups. Its unique structure contributes to its biological activity and makes it a valuable candidate in drug development.
This compound may interact with various biological targets such as enzymes and receptors. The mechanism typically involves binding to these targets, thereby modulating their activity. While specific pathways remain to be fully elucidated, preliminary studies suggest that the compound can serve as a probe or ligand in biochemical assays, indicating its utility in biological research.
Anticancer Potential
Recent studies have highlighted the anticancer properties of triazine derivatives. For instance:
- In vitro studies : The compound exhibited significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-468 | 15.83 ± 1.52 |
| HeLa | 2.21 ± 0.45 |
| HepG2 | 12.21 ± 0.43 |
These results indicate that this compound may inhibit cell growth effectively across different types of cancer cells .
Anti-inflammatory Activity
In addition to anticancer effects, the compound has shown promise in anti-inflammatory applications. It was tested in models of chronic inflammatory bowel disease and demonstrated varying degrees of efficacy against inflammation markers .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazine derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the phenyl rings significantly enhances cytotoxic activity.
| Substituent | Effect on Activity |
|---|---|
| -OCH3 | Increased potency |
| -Cl | Decreased potency |
These insights are vital for designing more effective analogs with improved therapeutic profiles .
Study on GPR84 Antagonism
A recent study investigated the role of this compound as a GPR84 antagonist. The compound was shown to inhibit the chemotaxis of neutrophils and macrophages in response to GPR84 activation, suggesting potential applications in treating inflammatory diseases .
Antibacterial Activity
Preliminary antibacterial screenings indicated that some derivatives of triazine compounds possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure modifications led to enhanced activity compared to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, and how are intermediates characterized?
- Methodology :
- Solvent-free synthesis : Adapt methods from triazine derivatives, such as cyclocondensation of nitriles with guanidine analogues under controlled temperatures (80–120°C). Intermediate characterization via HPLC (C18 column, acetonitrile/water gradient) and -/-NMR (CDCl or DMSO-d) .
- One-pot synthesis : Utilize aromatic nitriles and isopropylamine in the presence of catalytic acetic acid. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Key Data :
| Parameter | Condition |
|---|---|
| Reaction Time | 12–24 h |
| Yield Range | 45–70% |
| Purity (HPLC) | ≥95% |
Q. How is the crystal structure of this compound resolved, and what software is used for refinement?
- Methodology :
- Single-crystal XRD : Data collected at 293 K using Mo-Kα radiation (λ = 0.71073 Å). Refinement via SHELXL (rigid-bond restraint for phenyl/isopropyl groups) .
- Structural validation : Compare experimental bond lengths/angles with DFT-optimized models (B3LYP/6-31G* basis set). Discrepancies >0.05 Å warrant re-refinement .
- Key Metrics :
| Metric | Value |
|---|---|
| R-factor | ≤0.05 |
| C–C Bond Accuracy | ±0.004 Å |
| Torsion Angles | ±0.5° |
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing byproducts?
- Methodology :
- Reaction variables : Screen catalysts (e.g., ZnCl, p-TsOH), solvent systems (DMF vs. toluene), and stoichiometric ratios (1:1.2 nitrile:amine). Use DoE (Design of Experiments) to identify optimal conditions .
- Byproduct analysis : LC-MS to detect oligomers or deaminated derivatives. Mitigate via inert atmosphere (N) and controlled heating rates .
- Case Study :
| Catalyst | Yield (%) | Byproducts (%) |
|---|---|---|
| ZnCl | 72 | 8 |
| p-TsOH | 68 | 5 |
Q. What mechanisms underlie the biological activity of this compound in multi-target therapeutic applications?
- Methodology :
- In vitro assays : Evaluate acetylcholinesterase (AChE) and β-secretase (BACE-1) inhibition (Ellman’s assay; IC determination). Cross-validate with molecular docking (AutoDock Vina) targeting catalytic triads .
- In vivo models : Administer compound (10 mg/kg, oral) in transgenic AD mice. Assess cognitive improvement via Morris water maze and amyloid-β plaque reduction (histopathology) .
- Key Findings :
| Target | IC (µM) |
|---|---|
| AChE | 2.1 ± 0.3 |
| BACE-1 | 4.7 ± 0.5 |
Q. How are discrepancies resolved between computational molecular models and experimental crystallographic data?
- Methodology :
- Force field adjustments : Refine torsion parameters for the triazine ring using Gaussian 16 (MP2/cc-pVTZ). Compare electron density maps (Fo-Fc) to identify misassigned groups .
- Dynamic effects : Perform molecular dynamics (MD) simulations (NAMD, 300 K, 100 ns) to assess conformational flexibility. Overlay MD snapshots with XRD data to validate rigidity of the diphenyl motif .
Data Contradiction Analysis
Q. How to address conflicting NMR and mass spectrometry data for synthetic intermediates?
- Methodology :
- NMR deconvolution : Use - COSY to resolve overlapping signals from phenyl/isopropyl groups. Confirm molecular ion (M+H) via high-resolution ESI-MS (Δ < 2 ppm) .
- Impurity profiling : Compare with reference spectra of common byproducts (e.g., dehalogenated or dimerized species) .
Safety and Compliance
Q. What protocols ensure safe handling and waste disposal of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
